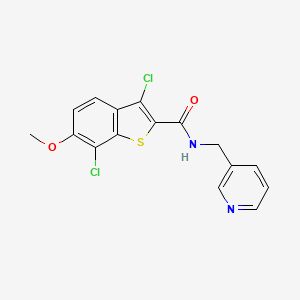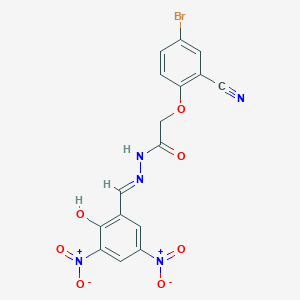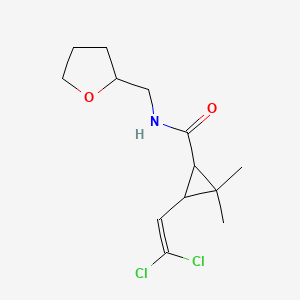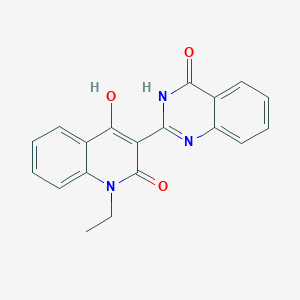
3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide, also known as GSK-3 inhibitor IX, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide inhibition by 3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide leads to the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation, and the PI3K/Akt pathway, which regulates cell survival and metabolism. The compound also modulates the activity of several transcription factors, including NF-κB, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of tau phosphorylation, which is implicated in Alzheimer's disease, and the regulation of insulin signaling, which is involved in diabetes. The compound also exhibits anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide in lab experiments include its high potency and specificity for 3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, the compound has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
For the research on 3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide include the development of more efficient synthesis methods, the identification of novel therapeutic targets, and the optimization of its pharmacokinetic properties. The compound also holds promise for the treatment of other diseases, such as schizophrenia and Huntington's disease, which are associated with 3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide dysregulation.
Conclusion
In conclusion, 3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a synthetic compound that has shown great potential for therapeutic applications in various diseases. Its high potency and specificity for 3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide inhibition, along with its low toxicity, make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide involves the condensation of 3-(bromomethyl)pyridine with 3,7-dichloro-6-methoxybenzo[b]thiophene-2-carboxylic acid, followed by the reaction with ammonia to form the final product. This method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, diabetes, and cancer. The compound acts as a potent inhibitor of glycogen synthase kinase-3 (3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide), a serine/threonine kinase that plays a crucial role in several signaling pathways involved in cell growth, differentiation, and apoptosis.
Propiedades
IUPAC Name |
3,7-dichloro-6-methoxy-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-22-11-5-4-10-12(17)15(23-14(10)13(11)18)16(21)20-8-9-3-2-6-19-7-9/h2-7H,8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSOCKGOXDLZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C(S2)C(=O)NCC3=CN=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-bromobenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5967377.png)

![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5967389.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B5967397.png)

![N-[2-(2-furyl)ethyl]-8-methoxy-3-chromanamine](/img/structure/B5967415.png)
![N-benzyl-1'-[(1-methylcyclopropyl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5967423.png)
![2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5967426.png)
![7-(2,5-dichlorophenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5967429.png)
![(3-chlorophenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B5967432.png)
![2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one](/img/structure/B5967438.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(1H-imidazol-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5967452.png)
![2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5967465.png)